N-[(4-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]acetamide
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Overview
Description
N-[(4-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]acetamide is a heterocyclic compound that combines the structural features of triazole and thiadiazole. These fused rings are known for their diverse pharmacological activities and are often used in drug design and development. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]acetamide typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This process results in the formation of the triazole ring fused with the thiadiazole ring. The reaction conditions often include refluxing in ethanol with a catalytic amount of piperidine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(4-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[(4-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Biology: Exhibits antimicrobial, anticancer, and antiviral activities.
Medicine: Potential therapeutic agent for various diseases due to its enzyme inhibitory properties.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzymes like carbonic anhydrase and cholinesterase, leading to various biological effects . It can also interact with DNA and proteins, disrupting their normal functions and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but with different substituents.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with a different ring fusion pattern.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Differently fused triazole and thiadiazine rings.
Uniqueness
N-[(4-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for drug development .
Properties
IUPAC Name |
N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS/c1-8(18)13-6-9-2-4-10(5-3-9)11-16-17-7-14-15-12(17)19-11/h2-5,7H,6H2,1H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBNVXJIJYRWJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)C2=NN3C=NN=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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